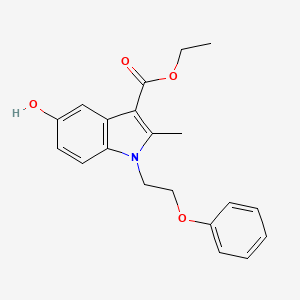
4-(2-氯-6-氟苯基)-7-(2,5-二甲氧基苯基)-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- This compound is a quinolinedione derivative, which falls into a category of organic compounds characterized by a quinoline backbone with additional functional groups that alter their chemical and physical properties.
Synthesis Analysis
- While specific synthesis details for this exact compound are not available, related research has shown methods for synthesizing similar quinoline derivatives. For example, a study detailed the synthesis of metabolites of a related quinoline compound using Friedel–Crafts reaction and Krohnke reaction, highlighting the versatility and complexity of quinoline synthesis (Mizuno et al., 2006).
Molecular Structure Analysis
- Structural analysis of similar compounds reveals that quinolinediones often adopt specific molecular conformations due to their ring structures. For instance, one study reported the crystal structure of a closely related compound, providing insights into the typical molecular geometry of quinolinediones (Wang et al., 2006).
Chemical Reactions and Properties
- Quinolinediones participate in various chemical reactions due to their reactive sites. For instance, research on related compounds has shown reactions like Friedlander quinoline synthesis, indicating the potential for diverse chemical transformations (Kitson et al., 2010).
Physical Properties Analysis
- The physical properties of quinolinediones can be deduced from similar compounds. Studies show that these compounds exhibit specific spectroscopic and crystalline properties, crucial for understanding their behavior in different environments (Patel et al., 2022).
Chemical Properties Analysis
- The chemical properties of quinolinediones are influenced by their molecular structure. Research on similar compounds has explored aspects like NLO (Non-Linear Optical) properties, charge distributions, and reactivity descriptors, which are vital for understanding the chemical behavior of quinolinediones (Wazzan et al., 2016).
科学研究应用
光谱表征和分子结构分析
对类似喹啉衍生物的研究,例如涉及密度泛函理论 (DFT) 和时变 DFT (TD-DFT) 计算的研究,已经提供了对其分子结构、光谱表征和电子性质的见解。这些研究提供了有关优化分子结构、NBO 分析和 NLO 特性的宝贵信息,这些信息对于了解这些化合物的生物电位和腐蚀抑制能力至关重要 (Wazzan, Al-Qurashi, & Faidallah, 2016)。
抗菌和细胞毒活性
已对与喹啉二酮结构相关的化合物进行抗菌和细胞毒活性评估。例如,已经鉴定出对革兰氏阳性菌和革兰氏阴性菌均具有有效活性的新型抗菌喹诺酮衍生物,展示了新治疗剂的潜力 (Kuramoto et al., 2003)。此外,与已确立的化疗药物相比,5,8-喹啉二酮的单烷氧基和二烷氧基衍生物对人癌细胞系显示出更高的细胞毒性,突出了它们在癌症治疗中的潜力 (Kadela et al., 2016)。
材料科学的光学和电子性质
已经研究了喹啉衍生物的光学和电子性质,使其适用于材料科学中的应用。例如,已经探索了喹啉衍生物薄膜的结构和光学性质,以用于光伏电池和光电器件,表明它们在开发具有所需光物理特性的新材料中的用途 (Zeyada, El-Nahass, & El-Shabaan, 2016)。
荧光传感器和光物理研究
喹啉基化合物也已被开发为荧光传感器,用于检测小无机阳离子,在生化和医学研究中具有潜在应用,用于研究各种生物系统。与无机阳离子络合后,这些化合物内的电子转移机制可以被调节,使其能够用作灵敏的荧光指示剂 (Mac et al., 2010)。
属性
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-7-(2,5-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFNO4/c1-29-13-6-7-20(30-2)14(10-13)12-8-18-23(19(27)9-12)15(11-21(28)26-18)22-16(24)4-3-5-17(22)25/h3-7,10,12,15H,8-9,11H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUSILJDXCIZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=C(C=CC=C4Cl)F)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-6-fluorophenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5515352.png)
![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5515366.png)
![N-(2,4-dichlorobenzyl)-N'-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}urea hydrochloride](/img/structure/B5515369.png)
![1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide](/img/structure/B5515389.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5515395.png)
![N-[rel-(3S,4R)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide dihydrochloride](/img/structure/B5515405.png)

![1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5515419.png)
![2-chloro-4-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5515434.png)
![3-{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5515442.png)
![3-[2-(dimethylamino)ethyl]-8-(5-isopropyl-2-methyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5515453.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515458.png)